![molecular formula C11H16BrNOS B1372117 {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol CAS No. 864411-19-8](/img/structure/B1372117.png)
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol
Vue d'ensemble
Description
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is a chemical compound that features a piperidine ring substituted with a bromothiophene moiety and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol typically involves the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized through bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Nucleophilic Substitution: The bromothiophene intermediate is then reacted with piperidine in the presence of a base such as sodium hydride or potassium carbonate to form the piperidine derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromothiophene moiety can undergo reduction to form a thiophene derivative using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a thiophene derivative.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of piperidine derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol is not well-documented. based on its structure, it is likely to interact with biological targets through:
Binding to Receptors: The piperidine moiety may interact with neurotransmitter receptors, influencing their activity.
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
- {1-[(4-Chlorothiophen-2-yl)methyl]piperidin-3-yl}methanol
- {1-[(4-Fluorothiophen-2-yl)methyl]piperidin-3-yl}methanol
- {1-[(4-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanol
Comparison:
- Uniqueness: The presence of the bromine atom in {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol imparts unique electronic properties, potentially enhancing its reactivity and binding affinity compared to its chloro, fluoro, and methyl analogs.
- Reactivity: The bromine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNOS/c12-10-4-11(15-8-10)6-13-3-1-2-9(5-13)7-14/h4,8-9,14H,1-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHZAFVECJUGMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


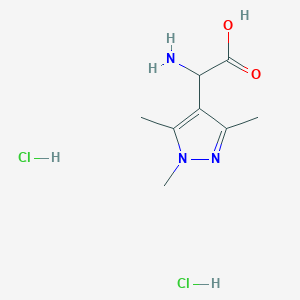
![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)
![2-{[3-(Benzyloxy)phenyl]formamido}acetic acid](/img/structure/B1372037.png)
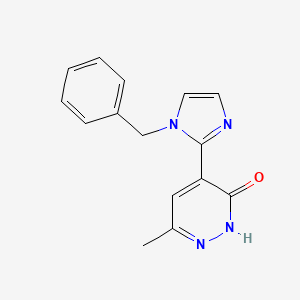

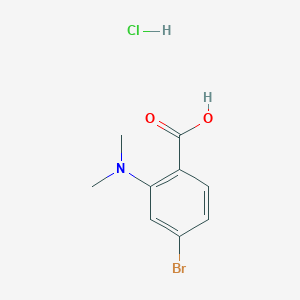
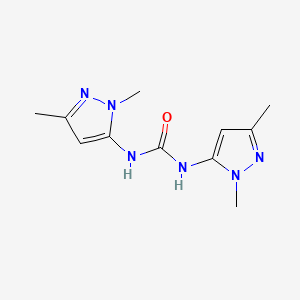
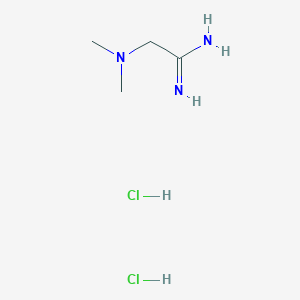
![{2-[(6-Bromonaphthalen-2-yl)oxy]ethyl}(ethyl)amine hydrochloride](/img/structure/B1372046.png)
![3-[3-(1-Acetamidocycloheptyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1372047.png)
![2-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride](/img/structure/B1372048.png)

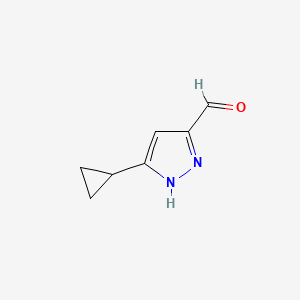
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide hydrochloride](/img/structure/B1372057.png)
